2-Chloro-4-methoxybenzoic acid
CAS No.: 21971-21-1
Cat. No.: VC20839178
Molecular Formula: C8H7ClO3
Molecular Weight: 186.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21971-21-1 |
---|---|
Molecular Formula | C8H7ClO3 |
Molecular Weight | 186.59 g/mol |
IUPAC Name | 2-chloro-4-methoxybenzoic acid |
Standard InChI | InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) |
Standard InChI Key | IBANGHTVBPZCHF-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)C(=O)O)Cl |
Canonical SMILES | COC1=CC(=C(C=C1)C(=O)O)Cl |
Introduction
Physical and Chemical Properties
2-Chloro-4-methoxybenzoic acid is identified by the CAS registry number 21971-21-1. It presents as a white to pale yellow solid at room temperature with a distinctive molecular structure featuring a carboxylic acid group, a chlorine atom, and a methoxy group attached to a benzene ring .
Basic Identification Parameters
Parameter | Value |
---|---|
Chemical Name | 2-Chloro-4-methoxybenzoic acid |
Synonyms | 2-Chloro-p-anisic Acid |
CAS Number | 21971-21-1 |
Molecular Formula | C₈H₇ClO₃ |
Molecular Weight | 186.59 g/mol |
SMILES | COC1=CC(=C(C=C1)C(=O)O)Cl |
InChI Key | IBANGHTVBPZCHF-UHFFFAOYSA-N |
Physical Properties
The compound exhibits specific physical characteristics that are important for its identification, handling, and application in various research and industrial contexts.
Property | Value | Method |
---|---|---|
Physical State (20°C) | Solid | Observed |
Color | White to Off-White | Observed |
Melting Point | 210.0 to 214.0 °C | Experimental |
Boiling Point | 303.0±22.0 °C at 760 mmHg | Predicted |
Density | 1.4±0.1 g/cm³ | Experimental |
Flash Point | 137.1±22.3 °C | Predicted |
Index of Refraction | 1.562 | Predicted |
Vapour Pressure | 0.0±0.7 mmHg at 25°C | Predicted |
Chemical Properties
The chemical behavior of 2-chloro-4-methoxybenzoic acid is influenced by its functional groups, which determine its reactivity patterns and potential applications.
Property | Value | Method |
---|---|---|
pKa | 3.32±0.25 | Predicted |
LogP | 2.34 | Experimental |
PSA (Polar Surface Area) | 46.53 Ų | Calculated |
Solubility | Slightly soluble in Chloroform (heated, sonicated), DMSO, and Methanol (sonicated) | Experimental |
Storage Temperature | Room Temperature (recommended in cool, dark place, <15°C) | Recommended |
Applications and Uses
2-Chloro-4-methoxybenzoic acid serves as an important intermediate in organic synthesis and has specific applications in pharmaceutical research.
Pharmaceutical Applications
One of the primary applications of 2-chloro-4-methoxybenzoic acid is as a reactant for the preparation of benzamidochromenone carboxylic acids, which function as selective agonists for the orphan G protein-coupled receptor GPR35 . This receptor is implicated in various physiological processes and represents a potential therapeutic target.
Research Applications
The compound is utilized in crystal engineering approaches for the study of molecular interactions in solid-state chemistry. Related compounds have been investigated for their ability to form molecular salts and cocrystals with various heterocyclic amines, demonstrating interesting supramolecular architectures stabilized by hydrogen bonds and other non-covalent interactions .
Hazard Category | Classification |
---|---|
Signal Word | Warning |
Pictogram | Exclamation Mark (GHS07) |
Skin Corrosion/Irritation | H315: Causes skin irritation |
Eye Damage/Irritation | H319: Causes serious eye irritation |
Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Precautionary Measures
The following precautionary statements are recommended when handling this compound:
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P261: Avoid breathing dust/fume/gas/mist/vapours/spray
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P264: Wash hands thoroughly after handling
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P264: Wash skin thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Supplier | Product Number | Purity | Available Sizes | Price (as of April 2025) |
---|---|---|---|---|
TCI Europe | C3077 | >98.0% (GC)(T) | 1g, 5g | €27.00 (1g), €101.00 (5g) |
Thermo Scientific Alfa Aesar | 15424687 | 98% | 1g, 5g | Varies by region |
Research Findings
While specific research focused exclusively on 2-chloro-4-methoxybenzoic acid is limited in the search results, studies on related compounds provide insights into potential research directions.
Supramolecular Chemistry
Research on related compounds such as 2-chloro-4-nitrobenzoic acid (2c4n) has demonstrated the formation of molecular salts with various pyridyl and benzoic acid derivatives. These molecular adducts are characterized by charge-assisted acid···pyridine/amine heterosynthons as the primary supramolecular synthon. Additionally, weak halogen bonds have been observed in the presence of strong hydrogen bonds, contributing to crystal stabilization .
Structure-Activity Relationships
The presence of the chloro and methoxy substituents on the benzoic acid framework contributes to specific physicochemical properties that influence the compound's behavior in biological systems. The methoxy group enhances lipophilicity while also serving as a hydrogen bond acceptor, and the chloro substituent affects the electronic distribution within the molecule, potentially influencing binding interactions with biological targets.
Comparative Analysis with Related Compounds
Understanding the relationship between 2-chloro-4-methoxybenzoic acid and structurally similar compounds provides context for its chemical behavior and potential applications.
Structural Analogues
Compound | CAS Number | Key Differences |
---|---|---|
4-Chloro-2-methoxybenzoic acid | 57479-70-6 | Positional isomer with chloro and methoxy groups at different positions |
2-Chloro-4-(methylsulfonyl)benzoic acid | 53250-83-2 | Contains a methylsulfonyl group instead of methoxy |
2-Chloro-4-methoxytoluene | 54788-38-4 | Contains a methyl group instead of a carboxylic acid group |
Functional Differences
The positional arrangement of substituents significantly affects the chemical reactivity and potential applications of these compounds:
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The carboxylic acid group in 2-chloro-4-methoxybenzoic acid enables salt formation and participation in various organic reactions.
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The methoxy group at the 4-position contributes to electronic effects and hydrogen bonding capabilities.
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The chloro substituent at the 2-position influences the steric and electronic environment around the carboxylic acid group.
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